4-Hydroxypyridine-3,5-disulfonic acid

Molecular weight differentiation Formula identity Procurement specification

In ANDA preparation or vonoprazan/torasemide impurity profiling, misidentification from co-eluting analogs poses a direct rejection risk. Procure the exact triprotic reference standard (TAK438 Impurity 95 / Torasemide Impurity 64), featuring a unique m/z 253.97 [M-H]⁻ and dual sulfonic acid + 4-pyridone tautomer system. Differentiated from pyridine-3,5-disulfonic acid, it ensures unambiguous HPLC peak assignment and regulatory-compliant documentation. Supplied with full certificate of analysis (≥95% HPLC, ¹H NMR, MS) for immediate method validation.

Molecular Formula C5H5NO7S2
Molecular Weight 255.2 g/mol
Cat. No. B215219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypyridine-3,5-disulfonic acid
Molecular FormulaC5H5NO7S2
Molecular Weight255.2 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C5H5NO7S2/c7-5-3(14(8,9)10)1-6-2-4(5)15(11,12)13/h1-2H,(H,6,7)(H,8,9,10)(H,11,12,13)
InChIKeyXPXUAXAGFQITLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypyridine-3,5-disulfonic Acid: Physicochemical Profile and Comparator Landscape


4-Hydroxypyridine-3,5-disulfonic acid (IUPAC: 4-oxo-1H-pyridine-3,5-disulfonic acid; molecular formula C₅H₅NO₇S₂; molecular weight 255.2 g/mol) is a triprotic heteroaromatic sulfonic acid featuring a 4-position hydroxyl (existing in tautomeric equilibrium with the 4-pyridone form) and sulfonic acid substituents at the 3- and 5-positions of the pyridine ring [1]. The compound belongs to the hydroxypyridinesulfonic acid family, members of which are obtained via controlled alkaline fusion of potassium pyridine-3,5-disulfonate, where temperature and reaction duration determine whether the product is 3,5-dihydroxypyridine or a partially hydrolyzed hydroxypyridinesulfonic acid [2]. It is commercially supplied as a reference standard (≥95% HPLC purity) under pharmaceutical impurity designations TAK438 Impurity 95 (CAS 1437870-91-1) and Torasemide Impurity 64 (CAS 887577-48-2) . The three closest structural analogs relevant to procurement decisions are 4-hydroxypyridine-3-sulfonic acid (CAS 51498-37-4; one sulfonic group; MW 175.16), pyridine-3,5-disulfonic acid (CAS 13069-04-0; no 4-OH; MW 239.23), and 3,5-dihydroxypyridine (no sulfonic groups; MW 111.10) .

1 Pharmaceutical impurity reference standard procurement for TAK438 Impurity 95 / Torasemide Impurity 64
2 Triprotic heteroaromatic sulfonic acid with dual sulfonate and 4-hydroxyl/4-pyridone tautomeric functionality
3 Alkaline fusion intermediate marker for 3,5-dihydroxypyridine synthesis monitoring

Why Mono-Sulfonated or Non-Hydroxylated Analogs Cannot Substitute


The interchangeability of 4-hydroxypyridine-3,5-disulfonic acid with its closest structural analogs is precluded by three non-redundant structural features that directly govern acid strength, coordination behavior, and analytical identity. First, the dual sulfonic acid groups at positions 3 and 5 produce gas-phase acidity that is more pronounced than that of mono-sulfonated analogs, a phenomenon attributed to competition between electron-withdrawing substituents [1]. Second, the co-presence of the 4-hydroxyl/4-pyridone tautomeric function with two sulfonic acid groups creates a triprotic acid system with three dissociable protons, whereas 4-hydroxypyridine-3-sulfonic acid offers only two acidic protons and pyridine-3,5-disulfonic acid lacks the tautomeric hydroxyl functionality [2]. Third, the distinct molecular mass (255.2 g/mol) and molecular formula (C₅H₅NO₇S₂) differentiate this compound from all other pyridine sulfonic acid impurities encountered in pharmaceutical reference standard workflows—a critical consideration for analytical method validation where co-elution or misidentification carries regulatory consequences .

Target 4-Hydroxypyridine-3,5-disulfonic acid Triprotic system with unique C₅H₅NO₇S₂ identity and three dissociable protons for coordination and proton-conduction research.
Analog Pyridine-3,5-disulfonic acid Lacks the 4-OH/4-pyridone function. Diprotic acid system may not replicate multi-site coordination or buffering behavior. ΔMW +16.0 g/mol; formula O₁ difference
Target 4-Hydroxypyridine-3,5-disulfonic acid Dual sulfonic acid architecture supports higher proton density and pronounced gas-phase acidity per class-level evidence.
Analog 4-Hydroxypyridine-3-sulfonic acid Mono-sulfonated scaffold. Proton inventory, metal-binding stoichiometry, and spectroscopic shifts may differ significantly. ΔMW +80.0 g/mol; formula O₃S₁ difference
Target 4-Hydroxypyridine-3,5-disulfonic acid Reference standard identity verified by formula-specific [M−H]⁻ at m/z 253.97 and HPLC purity threshold.
Analog 3,5-Dihydroxypyridine Fully hydrolyzed terminal product without sulfonate groups. Cannot serve as intermediate marker or sulfonic acid proton source. ΔMW +144.1 g/mol; formula O₅S₂ difference

Quantitative Differentiation from Closest Structural Comparators


Molecular Weight and Formula Identity vs. Analogs

The molecular weight of 4-hydroxypyridine-3,5-disulfonic acid (255.2 g/mol, C₅H₅NO₇S₂) differentiates it from its three most closely related comparators by mass differences ranging from 16.0 to 144.1 g/mol. The largest mass difference is versus 3,5-dihydroxypyridine (MW 111.10, Δ = +144.1 g/mol), followed by 4-hydroxypyridine-3-sulfonic acid (MW 175.16, Δ = +80.0 g/mol), and pyridine-3,5-disulfonic acid (MW 239.23, Δ = +16.0 g/mol). These differences cannot be bridged by salt formation or hydration alone and directly affect molar equivalents in any stoichiometric application. The molecular formula C₅H₅NO₇S₂ (containing seven oxygen atoms and two sulfur atoms) is unique among all registered pyridine sulfonic acid impurities .

Molecular Weight Identity
Head-to-head
MW 255.2 g/mol, C₅H₅NO₇S₂ vs. comparators: ΔMW +16.0 to +144.1 g/mol
Primary procurement gate: formula-level differentiation prevents misidentification in stoichiometric workflows.
31% molar deficit risk if mono-sulfonated analog is substituted
Molecular weight differentiation Formula identity Procurement specification

Triprotic Acid System vs. Diprotic and Monoprotic Analogs

4-Hydroxypyridine-3,5-disulfonic acid possesses three dissociable acidic protons (two sulfonic –SO₃H and one hydroxyl/pyridinium –OH/–NH⁺), forming a triprotic acid system. In contrast, 4-hydroxypyridine-3-sulfonic acid has only two acidic protons (one sulfonic, one hydroxyl), and pyridine-3,5-disulfonic acid has two acidic protons (both sulfonic, with the pyridine nitrogen being only weakly basic). The sulfonic acid pKa of pyridine-3,5-disulfonic acid is reported as approximately −1.99, while the sulfonic acid pKa of 4-hydroxypyridine-3-sulfonic acid is predicted at −2.30 ± 0.33 . Although the experimentally measured pKa values for 4-hydroxypyridine-3,5-disulfonic acid itself have not been published as a complete set, the work by Tersac (1982) demonstrated that sulfonate substituents strengthen the acidity of both hydroxypyridines and pyridinium cations in hydroxypyridinesulfonic acids obtained by alkaline fusion, and that the UV-determined ionization constants for all functional groups (sulfonic acid, pyridinium, pyridone/pyridinol) were systematically measured for this compound class [1]. The computational study by Fedorov et al. (2024) further established that aromatic disulfonic acids exhibit more pronounced gas-phase acidity than the corresponding monosulfonic acids due to competition between electron-withdrawing substituents [2]. The third acidic proton in the target compound enables a distinct buffering and proton-conduction regime inaccessible to diprotic comparators.

Triprotic Acid System
Class-level
Three dissociable protons (two –SO₃H, one –OH/–NH⁺); predicted sulfonic pKa ≤ −2
Distinct buffering and coordination regime; diprotic analogs cannot replicate multi-site behavior.
Full pKa set not yet published; class-level inference from Tersac 1982 and Fedorov 2024
Acid strength Proton inventory pKa differentiation

Pharmaceutical Impurity Identity in Reference Standard Workflows

4-Hydroxypyridine-3,5-disulfonic acid is catalogued as a specific, structurally characterized impurity in two independent pharmaceutical reference standard frameworks. As TAK438 Impurity 95 (CAS 1437870-91-1), it is differentiated from other vonoprazan-related pyridine sulfonic acid impurities by its unique molecular formula C₅H₅NO₇S₂: Vonoprazan Impurity 42 is pyridine-3-sulfonic acid (C₅H₅NO₃S, MW 159.16), and Vonoprazan Impurity 68 is pyridine-3,5-disulfonic acid (C₅H₅NO₆S₂, MW 239.23) . As Torasemide Impurity 64 (CAS 887577-48-2), it is supplied at 95% HPLC purity with certificate of analysis (COA) including ¹H NMR, mass spectrum, and HPLC data . The formula-level distinction (O₇S₂ vs. O₆S₂ vs. O₃S₁) provides unambiguous LC-MS and HRMS differentiation, with the target compound showing a molecular ion [M−H]⁻ at m/z 253.97, compared with m/z 237.98 for pyridine-3,5-disulfonic acid and m/z 174.01 for 4-hydroxypyridine-3-sulfonic acid . This formula-based discrimination is decisive for analytical quality control (AQC) in ANDA submissions where impurity profile characterization must be isomerically and stoichiometrically exact.

Pharmaceutical Impurity ID
Head-to-head
TAK438 Impurity 95 / Torasemide Impurity 64; [M−H]⁻ m/z 253.97 vs. 237.98 and 174.01
Regulatory analytical workflows require unambiguous HRMS discrimination; formula error can invalidate ANDA submissions.
95% HPLC purity threshold per COA documentation
Pharmaceutical impurity Reference standard Analytical method validation

UV Spectroscopic Differentiation via Sulfonate Substitution

The comprehensive UV spectrophotometric study by Tersac (1982) determined the UV spectra of all ionization states of hydroxypyridinesulfonic acids in aqueous solution and established a general rule: sulfonate (or sulfonic) substituents strengthen the acidity of both hydroxypyridines and pyridinium cations and cause hyperchromic and bathochromic shifts of the UV spectra [1]. For 4-hydroxypyridine-3,5-disulfonic acid, the presence of two sulfonate substituents (vs. one in 4-hydroxypyridine-3-sulfonic acid and zero in 3,5-dihydroxypyridine) is expected to produce a greater bathochromic shift of the π→π* absorption band. The Tersac study measured the ionization constants of each functional group (sulfonic acid, pyridinium, pyridone/pyridinol) and documented the UV spectral changes across all ionization states from fully protonated to fully deprotonated species [1]. This provides a spectroscopic fingerprint that distinguishes the target compound from its analogs: 4-hydroxypyridine-3-sulfonic acid with only one sulfonate substituent shows a smaller bathochromic shift, while 3,5-dihydroxypyridine lacks the sulfonate-induced hyperchromic effect entirely. Although the original paper did not publish head-to-head overlay spectra of all comparators, the systematic ionization-state resolved UV dataset provides the framework for spectral identity confirmation [1].

UV Spectroscopic Fingerprint
Class-level
Dual sulfonate substitution produces greater hyperchromic and bathochromic shifts vs. mono-sulfonated analogs
Rapid, low-cost incoming material verification without mass spectrometry.
Quantitative λmax values available in Tersac 1982 for ionization states
UV spectroscopy Ionization state Bathochromic shift

Synthetic Intermediate Role in Alkaline Fusion Pathway

The alkaline fusion of potassium pyridine-3,5-disulfonate proceeds via a stepwise hydrolysis pathway: the first sulfonate group is replaced by hydroxide to yield a hydroxypyridinesulfonic acid (such as 4-hydroxypyridine-3,5-disulfonic acid or its positional isomer), and further hydrolysis replaces the second sulfonate to give 3,5-dihydroxypyridine [1]. The Tersac (1982) study established that the product distribution is controlled by temperature and reaction duration: under milder or shorter conditions, hydroxypyridinesulfonic acids are obtained, whereas under more forcing conditions (higher temperature, longer duration), 3,5-dihydroxypyridine is obtained with excellent yield [1]. This positions 4-hydroxypyridine-3,5-disulfonic acid as a mechanistically defined intermediate that can be isolated and characterized—a capability not shared by pyridine-3,5-disulfonic acid (the starting material in the patent literature [2]) or 3,5-dihydroxypyridine (the terminal product). The US Patent 3,267,109 describes the preparation of 3,5-pyridinedisulfonic acid as the precursor for further derivatization, but the hydroxylated-sulfonated intermediate stage—represented by the target compound—is the direct precursor to the fully hydrolyzed dihydroxy product and is therefore essential as a reference marker for monitoring the progression of the alkaline fusion reaction [1][2].

Synthetic Intermediate Role
Supporting evidence
Isolable intermediate in the two-step alkaline fusion of potassium pyridine-3,5-disulfonate
Enables HPLC/TLC reaction monitoring to distinguish partial from complete hydrolysis.
Starting material and terminal product cannot fulfill this analytical need
Alkaline fusion Synthetic intermediate Reaction pathway control

Procurement-Relevant Application Scenarios


ANDA Impurity Profiling for Vonoprazan and Torasemide

When developing or validating an analytical method for vonoprazan fumarate or torasemide active pharmaceutical ingredient (API) impurity profiling, 4-hydroxypyridine-3,5-disulfonic acid must be procured as TAK438 Impurity 95 (CAS 1437870-91-1) or Torasemide Impurity 64 (CAS 887577-48-2), respectively . Its unique molecular formula C₅H₅NO₇S₂ and molecular ion [M−H]⁻ at m/z 253.97 provide unambiguous chromatographic peak identification that cannot be achieved using pyridine-3,5-disulfonic acid (C₅H₅NO₆S₂, m/z 237.95) or pyridine-3-sulfonic acid (C₅H₅NO₃S, m/z 173.99) . The compound is supplied with certificate of analysis including ¹H NMR, mass spectrum, and HPLC purity data (≥95%) to support regulatory submission documentation . Selection of an incorrect pyridine sulfonic acid impurity standard risks co-elution misassignment and potential ANDA rejection.

Reaction Monitoring in 3,5-Dihydroxypyridine Synthesis

In synthetic laboratories producing 3,5-dihydroxypyridine via the two-step alkaline fusion of potassium pyridine-3,5-disulfonate, 4-hydroxypyridine-3,5-disulfonic acid serves as the essential intermediate reference standard for reaction progress monitoring [1]. The Tersac (1982) study demonstrated that temperature and duration control determines whether the product is the partially hydrolyzed hydroxypyridinesulfonic acid or the fully hydrolyzed 3,5-dihydroxypyridine [1]. Procuring the characterized intermediate enables HPLC or TLC-based tracking to distinguish incomplete from complete hydrolysis, optimizing yield and minimizing over-reaction byproduct formation. Neither the starting material (pyridine-3,5-disulfonic acid, prepared per US 3,267,109) [2] nor the terminal product (3,5-dihydroxypyridine) can serve this specific analytical function.

Coordination Chemistry with Triprotic Multidentate Ligands

For research groups investigating pyridine sulfonic acid metal complexes, 4-hydroxypyridine-3,5-disulfonic acid offers a triprotic, multidentate coordination scaffold that combines the metal-binding capacity of dual sulfonate groups with the 4-hydroxyl/4-pyridone oxygen donor [1]. While 4-hydroxypyridine-3-sulfonic acid has been demonstrated to adopt η⁴, μ₃ coordination modes with Cu(II) centers forming 2D layered structures [3], the additional sulfonate group in the target compound expands the potential coordination connectivity, enabling higher-nuclearity cluster formation or 3D network architectures. The more pronounced acidity of the disulfonic acid system (established by Fedorov et al. 2024 [4]) further ensures full deprotonation of both sulfonate groups under typical complexation conditions (pH > 2), a property that mono-sulfonated analogs cannot replicate at equivalent pH.

Proton-Conducting Materials with Dual Sulfonic Acid Density

In the development of proton-exchange membranes and solid-state proton conductors, the sulfonic acid group density per molecular unit is a critical performance parameter. 4-Hydroxypyridine-3,5-disulfonic acid delivers two sulfonic acid protons per molecule (plus one additional dissociable proton from the 4-OH/4-pyridone function), compared with only one sulfonic acid proton from 4-hydroxypyridine-3-sulfonic acid . The class-level evidence from Fedorov et al. (2024) establishes that aromatic disulfonic acids exhibit gas-phase acidity more pronounced than monosulfonic acids, which directly determines hydrogen-bonding features with pyridine-based proton acceptors [4]. For supramolecular mesogenic materials formed from hydrogen-bonded complexes of sulfonic acids with anisotropic pyridine derivatives, the dual sulfonic acid architecture of the target compound can support a higher density of intermolecular hydrogen bonds than mono-sulfonated analogs, potentially influencing mesophase stability and proton conductivity [4].

Application
Selection Property
Validation Focus
Pharmacopoeial impurity identification for ANDA methods
Formula-specific impurity identity (C₅H₅NO₇S₂) and COA-supplied analytical data package
HRMS peak assignment and chromatographic resolution from lower-mass pyridine sulfonic acid impurities
Alkaline fusion reaction monitoring for 3,5-dihydroxypyridine synthesis
Characterized intermediate reference standard with defined pathway position
HPLC/TLC retention time confirmation to distinguish intermediate from terminal product
Multidentate ligand studies for metal-organic coordination networks
Triprotic, dual-sulfonate plus 4-pyridone donor architecture
Coordination stoichiometry and pH-dependent deprotonation behavior review
Proton-exchange material research requiring high sulfonic acid density
Two sulfonic acid protons per molecule plus additional dissociable proton
Hydrogen-bonding capacity and gas-phase acidity comparison with mono-sulfonated analogs
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